

Application Notes: UNC2025 Hydrochloride for Kinase Activity Screening

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Compound of Interest		
Compound Name:	UNC2025 hydrochloride	
Cat. No.:	B2484027	Get Quote

Introduction

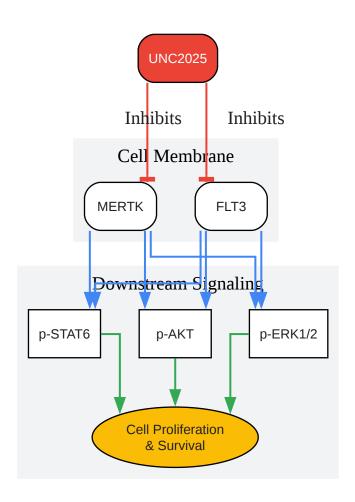
UNC2025 hydrochloride is a potent, orally bioavailable, and ATP-competitive dual inhibitor of Mer receptor tyrosine kinase (MERTK) and Fms-like tyrosine kinase 3 (FLT3).[1][2] It exhibits high selectivity for MERTK over other Tyro3, Axl, Mer (TAM) family members, such as Axl.[2][3] With sub-nanomolar efficacy against its primary targets, UNC2025 serves as a critical tool for investigating signaling pathways involved in cell survival, proliferation, and differentiation. Its demonstrated activity in various leukemia models makes it a compound of significant interest for cancer research and drug development.[3][4]

These application notes provide detailed protocols for utilizing **UNC2025 hydrochloride** in kinase activity screening, including in vitro biochemical assays, cell-based phosphorylation analysis, and target engagement verification.

Mechanism of Action

UNC2025 acts as an ATP-competitive inhibitor, binding to the kinase domain of MERTK and FLT3, thereby preventing their phosphorylation and subsequent activation.[1][2] Inhibition of these kinases leads to the downregulation of critical downstream signaling pathways, including STAT6, AKT, and ERK1/2.[3][5] The potent and selective nature of UNC2025 allows researchers to dissect the specific roles of MERTK and FLT3 in various cellular processes and disease models.





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Caption: UNC2025 inhibits MERTK/FLT3 signaling pathways.

Potency and Selectivity of UNC2025

UNC2025 demonstrates high potency against MERTK and FLT3. Its selectivity is notable, particularly its greater than 45-fold preference for MERTK compared to AxI.[1] The following table summarizes the inhibitory activity of UNC2025 against a panel of kinases.



Kinase Target	IC50 (nM) - Enzymatic/Cell-free Assay	IC50 (nM) - Cell- based Assay	Reference Cell Line
MERTK (Mer)	0.74, 0.46	2.7	697 B-ALL
FLT3	0.8, 0.35	14	Molm-14 AML
AXL	122, 1.65	-	-
TYRO3	5.83	-	-
TRKA	1.67	-	-
TRKC	4.38	-	-
KIT	8.18	-	-
MET	364	-	-
Data compiled from multiple sources.[1][6] [7][8]			

Experimental Protocols

The following protocols provide a framework for assessing the kinase inhibitory activity of UNC2025.



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Caption: Experimental workflow for UNC2025 evaluation.

In Vitro Kinase Assay (Biochemical Screen)

This protocol is designed to measure the direct inhibitory effect of UNC2025 on the enzymatic activity of a target kinase, such as MERTK or FLT3. Luminescence-based ADP detection assays are commonly used for high-throughput screening.[9][10]

Materials:

- Recombinant human MERTK or FLT3 enzyme
- · Kinase-specific substrate peptide
- UNC2025 Hydrochloride (dissolved in DMSO)
- ATP
- Kinase Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
- ADP-Glo™ Kinase Assay Kit or similar
- White, opaque 96-well or 384-well plates
- Microplate reader with luminescence detection

Procedure:

- Compound Preparation: Prepare a serial dilution of **UNC2025 hydrochloride** in kinase assay buffer. Ensure the final DMSO concentration does not exceed 1% in the final reaction mixture.[9] Include a vehicle control (DMSO only) and a no-enzyme "blank" control.
- Reaction Setup: To each well of the microplate, add the following in order:
 - UNC2025 dilution or vehicle control.
 - Recombinant kinase and substrate mixture.



- Initiation: Pre-incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the kinase.
- Kinase Reaction: Start the reaction by adding ATP to each well.[11] Incubate the plate at 30°C for 60 minutes. The incubation time may require optimization depending on the enzyme's activity.
- Signal Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ kit. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[9]
- Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each UNC2025 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell-Based Western Blot for Phospho-Kinase Inhibition

This protocol assesses the ability of UNC2025 to inhibit the phosphorylation of MERTK and its downstream targets in a cellular context.[3]

Materials:

- MERTK-expressing cell lines (e.g., 697 B-ALL, Kasumi-1 AML).[3]
- UNC2025 Hydrochloride (dissolved in DMSO).
- Cell culture medium and supplements.
- Phosphatase inhibitors (e.g., pervanadate).[6][8]
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Primary antibodies: anti-phospho-MERTK, anti-total-MERTK, anti-phospho-STAT6, anti-phospho-AKT, anti-phospho-ERK1/2.
- HRP-conjugated secondary antibodies.



- SDS-PAGE gels, transfer apparatus, and PVDF membranes.
- ECL detection reagents.

Procedure:

- Cell Culture and Treatment: Plate cells and allow them to adhere (if applicable). Treat cells
 with varying concentrations of UNC2025 (e.g., 25-300 nM) or vehicle (DMSO) for a specified
 time, typically 1 hour.[1]
- Cell Lysis: After treatment, wash the cells with cold PBS and lyse them on ice using lysis buffer.[12] For enhanced detection of phosphoproteins, cells can be briefly treated with a phosphatase inhibitor like pervanadate before lysis.[6]
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Normalize protein amounts, denature the samples by boiling in Laemmli buffer, and separate the proteins by SDS-PAGE.[13] Transfer the separated proteins to a PVDF membrane.[12]
- Immunoblotting:
 - Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
 - Incubate the membrane with the desired primary antibody overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and visualize the protein bands using an ECL detection system. Quantify band intensity using densitometry software.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Methodological & Application





CETSA is a powerful method to confirm the direct physical interaction between UNC2025 and its target kinase in intact cells. The principle is that ligand binding increases the thermal stability of the target protein.[14][15]

Materials:

- Target-expressing cells.
- UNC2025 Hydrochloride (dissolved in DMSO).
- PBS and lysis buffer (as for Western Blot).
- · Thermal cycler or heating blocks.
- Centrifuge for separating soluble and precipitated protein fractions.
- Western Blotting equipment and reagents.

Procedure:

- Cell Treatment: Treat cultured cells with UNC2025 or vehicle (DMSO) at a desired concentration (e.g., 100-fold the IC50) for 1 hour at 37°C.[16]
- Heating: Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes to induce protein denaturation, then cool to room temperature.[15]
- Lysis and Fractionation: Lyse the cells, for example, by several freeze-thaw cycles.[17] Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
- Analysis of Soluble Fraction: Carefully collect the supernatant, which contains the soluble protein fraction.[15]
- Western Blot: Analyze the amount of soluble target protein (e.g., MERTK) remaining in the supernatant at each temperature point by Western Blot, as described in the previous protocol.



• Data Analysis: Plot the relative band intensity of the target protein against the temperature for both the UNC2025-treated and vehicle-treated samples. A shift of the melting curve to a higher temperature in the presence of UNC2025 indicates target engagement.[17]

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